N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a double bond between a carbon and a nitrogen atom. This particular compound is derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction. The resulting product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methoxy or hydroxy groups are replaced by other functional groups using appropriate reagents.
Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex Schiff bases.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the synthesis of various organic materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is similar to other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features and chemical properties but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the biological activities and chemical reactivity of these compounds. N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups, which can enhance its biological activity and solubility .
Properties
Molecular Formula |
C13H14N4O3 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-8-6-10(16-15-8)13(19)17-14-7-9-4-3-5-11(20-2)12(9)18/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+ |
InChI Key |
KQOOOOLBGCVJQD-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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